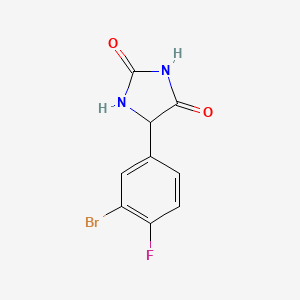

5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione

Description

5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione is a halogen-substituted hydantoin derivative characterized by a phenyl ring with bromo (Br) and fluoro (F) groups at the 3- and 4-positions, respectively. This compound belongs to the imidazolidine-2,4-dione (hydantoin) family, a class of heterocyclic compounds widely studied for their diverse pharmacological and material science applications.

Properties

IUPAC Name |

5-(3-bromo-4-fluorophenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O2/c10-5-3-4(1-2-6(5)11)7-8(14)13-9(15)12-7/h1-3,7H,(H2,12,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBAZPKSUHCCHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2C(=O)NC(=O)N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .

Chemical Reactions Analysis

5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Medicinal Chemistry

-

Drug Development:

- 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione serves as a lead compound in drug discovery. Its structural features allow for modifications that can enhance pharmacological properties while minimizing side effects. Research indicates its potential as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and infectious diseases.

-

Biological Activity:

- Preliminary studies suggest that this compound exhibits antimicrobial and antiviral properties. Its mechanism of action may involve the inhibition of specific enzymes or receptors critical for pathogen survival or replication.

Biological Research

-

Proteomics Research:

- The compound is utilized in proteomics to study protein interactions and functions. Its unique chemical properties make it suitable for labeling or tagging proteins, facilitating the analysis of complex biological systems.

-

Cellular Studies:

- Investigations into the effects of this compound on cellular processes have shown promise in understanding cellular signaling pathways and metabolic processes.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated significant cytotoxic effects, particularly in breast cancer cells, suggesting its potential as a chemotherapeutic agent.

Case Study 2: Antimicrobial Effects

In another investigation, the compound was tested against a panel of bacterial strains. The findings demonstrated that it possesses notable antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

5-Arylideneimidazolidine-2,4-dione Derivatives

These derivatives feature a conjugated arylidene group at the 5-position, enabling extended π-systems that influence UV absorption and biological activity. For example:

- (Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione exhibits strong UV absorption (λmax = 358–365 nm) with molar extinction coefficients (ε) exceeding 30,000 M⁻¹cm⁻¹, comparable to avobenzone, a commercial UV filter. The elongation of unsaturated spacers in such derivatives enhances bathochromic shifts, making them superior to simple benzylidene analogues .

- 5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione isolated from marine sponges demonstrates antimicrobial activity, highlighting the role of hydroxyl substituents in modulating bioactivity .

Key Structural Differences :

Halogen-Substituted Hydantoins

- 5-(2-Bromoethyl)imidazolidine-2,4-dione : This derivative, with a bromoethyl side chain, is regulated under GHS guidelines due to its hazardous nature (CAS 7471-52-5). Its safety profile contrasts with the target compound, which has a brominated aromatic ring likely reducing alkylating toxicity .

- 5-(4-Fluorophenyl)imidazolidine-2,4-dione : A simpler fluorinated analogue shows antidepressant activity (Ki = 0.2–1.0 nM for serotonin receptors), suggesting that fluorine at the 4-position enhances receptor binding affinity. The additional bromine in the target compound may further modulate selectivity .

Pharmacological Activity Comparisons

Antiarrhythmic and Antidepressant Activity

- 5-Arylidene derivatives (e.g., 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione) exhibit potent antiarrhythmic effects by blocking sodium channels (IC50 < 10 μM). The absence of a basic amine group in the target compound may limit similar ion channel interactions .

- Multitarget arylpiperazine-hydantoin hybrids (e.g., compound 13 and 18 ) show high affinity for 5-HT1A and 5-HT7 receptors (Ki = 0.2–1.0 nM). The bromo-fluorophenyl group in the target compound could mimic these pharmacophores but requires validation .

Anti-Parasitic Activity

- (Z)-3-(4-Chlorobenzyl)-5-(4-fluorobenzylidene)-imidazolidine-2,4-dione induces tegumental damage in Schistosoma mansoni at 50 μM.

Physicochemical Properties

*logP values estimated using fragment-based methods.

Biological Activity

5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione is a heterocyclic compound characterized by the presence of an imidazolidine ring and two carbonyl groups. The compound's unique structure, featuring halogen substituents, suggests potential biological activities, particularly in pharmacological applications. This article reviews the synthesis, structural properties, and biological activities of this compound, highlighting its relevance in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromo-4-fluoroaniline with glyoxal. This reaction is often facilitated by suitable catalysts or solvents to yield the desired imidazolidine derivative. The general reaction scheme can be summarized as follows:

Crystallographic studies indicate that the compound forms a stable three-dimensional network due to hydrogen bonding interactions, which may influence its solubility and reactivity .

Structural Characteristics

The molecular formula for this compound is . Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm its structure. For example:

- NMR : Characteristic peaks corresponding to protons on the imidazolidine ring and aromatic system.

- IR : Absorption bands indicative of carbonyl groups and aromatic C-H stretching.

Antimicrobial Activity

The compound has shown potential antimicrobial activity against various bacterial strains. Studies indicate that derivatives of imidazolidine-2,4-dione can exhibit significant antibacterial properties. For instance, preliminary tests demonstrated activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug |

|---|---|---|

| Staphylococcus aureus | 15 | Ampicillin |

| Escherichia coli | 20 | Kanamycin |

| Klebsiella pneumoniae | 25 | Streptomycin |

Anticonvulsant Activity

Research has suggested that compounds similar to this compound may exhibit anticonvulsant properties. The mechanism is thought to involve modulation of neurotransmitter systems or inhibition of specific enzymes related to seizure activity .

Inhibition of Protein Tyrosine Phosphatases (PTPs)

Recent studies have identified imidazolidine derivatives as selective inhibitors of PTP1B, an important target in diabetes and obesity research. Compounds designed using computer-assisted drug design methodologies have shown promising inhibitory activity in the low micromolar range (IC50 values around 2.8 µM), indicating their potential as therapeutic agents in metabolic disorders .

Case Studies

- Antimicrobial Efficacy : A study evaluating various derivatives of imidazolidines demonstrated that certain modifications could enhance antibacterial activity against resistant strains . The results indicated that introducing halogen substituents significantly improved potency.

- Anticonvulsant Screening : In vivo models have been utilized to assess the anticonvulsant effects of related compounds, revealing a decrease in seizure frequency when administered at therapeutic doses .

Q & A

Q. What are the recommended synthetic routes for 5-(3-Bromo-4-fluorophenyl)imidazolidine-2,4-dione, and how can reaction efficiency be optimized?

Q. How can computational modeling assist in predicting the compound’s reactivity and stability?

- Methodological Answer : Quantum mechanical calculations (e.g., Gaussian software) model reaction pathways and transition states. For instance, Fukui indices can identify electrophilic/nucleophilic sites on the imidazolidine-dione core, guiding functionalization strategies . Molecular dynamics simulations assess solubility and aggregation behavior in aqueous/organic matrices, which is critical for in vitro bioactivity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data, such as inconsistent reaction yields or unanticipated byproducts?

- Methodological Answer : Apply statistical tools like ANOVA to identify significant variables contributing to yield discrepancies . Cross-validate experimental results with computational predictions (e.g., comparing observed vs. calculated NMR spectra). For byproduct analysis, use LC-MS or GC-MS to trace intermediates, and revise reaction mechanisms using kinetic isotope effects or Hammett plots .

Q. What methodologies are effective in elucidating reaction mechanisms involving this compound?

- Methodological Answer :

- Isotopic Labeling : Track in carbonyl groups to confirm hydrolysis pathways.

- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to detect transient intermediates.

- Theoretical Frameworks : Combine Marcus theory for electron transfer with frontier molecular orbital (FMO) analysis to explain substituent effects on reaction rates .

Q. What strategies are recommended for scaling up synthesis while maintaining purity and yield?

- Methodological Answer : Implement membrane separation technologies (e.g., nanofiltration) to remove unreacted bromo-fluorophenyl precursors . Optimize reactor design using computational fluid dynamics (CFD) to ensure uniform mixing and heat distribution in batch processes .

Q. How can this compound be evaluated for potential pharmacological applications in early-stage research?

- Methodological Answer :

- In Vitro Assays : Screen against enzyme targets (e.g., kinases) using fluorescence polarization. The bromine and fluorine substituents enhance binding affinity in hydrophobic pockets .

- ADMET Profiling : Predict pharmacokinetics using QSAR models, focusing on logP (expected ~2.5) and metabolic stability in liver microsomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.